molecular formula C16H15FN2O3S2 B2834546 (Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide CAS No. 955663-64-6

(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide

Cat. No. B2834546
CAS RN: 955663-64-6
M. Wt: 366.43
InChI Key: IEMCWBKAFZSKEW-VLGSPTGOSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized by a variety of methods, including 1,3-dipolar cycloaddition .


Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been used in the synthesis of 1,2,3-triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as boiling point, density, and pKa can be predicted .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Similar compounds have shown cytotoxic and antibacterial activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For similar compounds, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(NZ)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S2/c1-3-22-13-5-4-6-14-15(13)19(2)16(23-14)18-24(20,21)12-9-7-11(17)8-10-12/h4-10H,3H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMCWBKAFZSKEW-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NS(=O)(=O)C3=CC=C(C=C3)F)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC=C1)S/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide

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